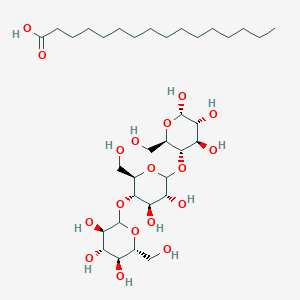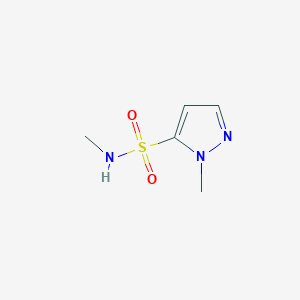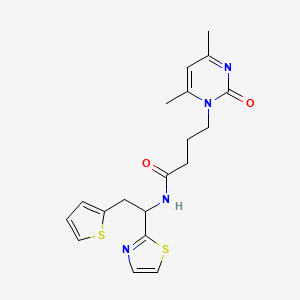
Dextrine palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrine palmitate is a modified starch ester synthesized by reacting corn-derived dextrin with palmitic acid. This compound is known for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. It is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to act as an emulsifier and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dextrin palmitate involves the esterification of dextrin with palmitic acid. The process typically includes the following steps :
- Dispersing dextrin in an amide solvent and heating to 150-160°C.
- Adding palmitic acid and sulfamic acid to the mixture, followed by stirring and reacting at 150-160°C for 8-12 hours.
- Washing the product with alcohol and water multiple times to remove impurities.
- Collecting the solid product, drying, pulverizing, and performing magnetic separation to obtain the final product.
Industrial Production Methods: Industrial production of dextrin palmitate follows similar steps but on a larger scale. The process aims to achieve high synthesis yield and stable product performance .
Chemical Reactions Analysis
Types of Reactions: Dextrin palmitate primarily undergoes esterification reactions. The compound is synthesized by the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a fatty acid.
Common Reagents and Conditions:
Reagents: Dextrin, palmitic acid, and a catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out in a suitable solvent like toluene, under reflux for several hours.
Major Products: The major product of this reaction is dextrin palmitate, which exhibits emulsifying properties.
Scientific Research Applications
Dextrin palmitate has a wide range of applications in scientific research, including :
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biological assays.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and disperse active pharmaceutical ingredients.
Industry: Commonly used in the food industry as an emulsifier in products like salad dressings and mayonnaise, and in the cosmetic industry as a binder and emulsifier in creams and lotions.
Mechanism of Action
Dextrin palmitate acts as a surfactant, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties . Its hydrophilic properties allow it to form micelles, which are small spherical structures with an aqueous core surrounded by a hydrophobic shell. These micelles can stabilize emulsions and disperse other substances, such as drugs, within them.
Comparison with Similar Compounds
Maltodextrin: Another starch derivative used as a food additive and in pharmaceuticals.
Cyclodextrin: A cyclic oligosaccharide used in drug delivery and as a stabilizer in various formulations.
Sucrose palmitate: An ester of sucrose and palmitic acid used as an emulsifier in food and cosmetics.
Uniqueness: Dextrin palmitate is unique due to its enhanced emulsification, solubility, and stability compared to other starch derivatives. Its ability to form stable emulsions and disperse active ingredients makes it particularly valuable in the food, pharmaceutical, and cosmetic industries.
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYWJABWFHFTE-PHSJBMKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)
![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)
![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)




![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
